molecular formula C14H15N B11902738 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

Cat. No.: B11902738
M. Wt: 197.27 g/mol
InChI Key: RRCYGJFJBWZHKT-UHFFFAOYSA-N
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Description

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine (4-membered saturated ring) fused to a dihydroindenyl scaffold, with an ethynyl substituent at the 6-position of the indenyl group. Azetidines are increasingly explored in medicinal chemistry due to their conformational rigidity, metabolic stability, and enhanced receptor-binding properties compared to larger rings like pyrrolidines . The ethynyl group introduces sp-hybridized carbon atoms, which can influence electronic properties and serve as a handle for further functionalization.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine

InChI

InChI=1S/C14H15N/c1-2-11-4-5-12-6-7-14(13(12)10-11)15-8-3-9-15/h1,4-5,10,14H,3,6-9H2

InChI Key

RRCYGJFJBWZHKT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(CCC2N3CCC3)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine involves several steps. One common method includes the reaction of 6-ethynyl-2,3-dihydro-1H-indene with azetidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-Ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The ethynyl group may play a crucial role in its activity, potentially interacting with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Azetidine-Indenyl Derivatives

  • 1-(2',3'-Dihydro-1H-inden-1'-yl)azetidine-2-carboxylic acid ():
    This derivative replaces the ethynyl group with a carboxylic acid at the azetidine ring. X-ray crystallography and NMR confirmed its structure, highlighting the role of substituents in modulating solubility and reactivity. The carboxylic acid group enhances polarity, contrasting with the hydrophobic ethynyl group in the target compound .

  • 3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine (): Here, an ether linkage connects the azetidine to the indenyl group. Canonical SMILES data (N1CC(C1)Oc1ccc2c(c1)CCC2) reveal distinct connectivity .

Ethynyl-Substituted Analogs

  • 1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine hydrochloride ():
    This compound shares the ethynyl-indenyl motif but replaces azetidine with a propargylamine group. The absence of the azetidine ring may reduce conformational restraint, impacting target selectivity. The hydrochloride salt form suggests enhanced solubility for in vivo studies .

Piperazine and Piperidine Derivatives

  • 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine ():
    Piperazine, a 6-membered ring, offers greater flexibility than azetidine. The methoxy group at the 6-position contrasts with the ethynyl group, demonstrating how electronic effects (electron-donating vs. electron-withdrawing substituents) influence bioactivity .

Functional and Pharmacological Comparisons

JAK Inhibitors ()

Azetidine derivatives are prominent in Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune disorders.

Receptor Binding and Selectivity

notes that azetidine analogs of nicotine exhibit superior acetylcholine receptor binding compared to pyrrolidines.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine C₁₄H₁₃N 6-ethynyl, azetidine 195.26 Rigid scaffold, sp-hybridized carbon
1-(2',3'-dihydro-1H-inden-1'-yl)azetidine-2-carboxylic acid C₁₅H₁₇NO₂ Azetidine-2-carboxylic acid 267.30 Polar carboxylate, crystalline solid
3-(2,3-dihydro-1H-inden-5-yloxy)azetidine C₁₂H₁₅NO Ether linkage 189.25 Hydrogen-bonding capability

Biological Activity

1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine is a chemical compound characterized by its unique structural features, including an azetidine ring and an ethynyl group attached to a dihydro-indene moiety. Its molecular formula is C14H15NC_{14}H_{15}N with a molar mass of approximately 197.2756 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine can be attributed to the following factors:

  • Nucleophilic Substitution : The azetidine ring can undergo nucleophilic substitution reactions, which may lead to the formation of more biologically active derivatives.
  • Coupling Reactions : The ethynyl group allows for participation in coupling reactions, such as Sonogashira or cross-coupling, which are essential in the synthesis of complex organic molecules.

Potential Therapeutic Applications

Research indicates that this compound may exhibit significant binding affinity towards various biological targets, suggesting its potential as a lead compound in drug discovery. Possible therapeutic applications include:

  • Anti-inflammatory Agents : Due to its structural features, it may target pathways involved in inflammation.
  • Anticancer Properties : Similar compounds have shown promise in cancer models, indicating that 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine could also possess anticancer properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine:

Compound NameStructure FeaturesUnique Characteristics
6-EthynylindoleIndole structure with ethynyl groupExhibits strong biological activity in cancer models
2-AzetidinoneAzetidine ring with ketone functionalityPotentially acts as an enzyme inhibitor
4-EthynylanilineEthynyl group attached to anilineKnown for its use in dye synthesis

These comparisons highlight the unique combination of functional groups in 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine that may confer distinct biological activities not present in other similar compounds.

In Vitro Studies

Recent studies have focused on the interaction of this compound with specific receptors and enzymes. For instance, molecular docking studies have suggested that 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine can effectively bind to certain protein targets involved in inflammatory responses.

In Vivo Studies

Animal models have been employed to evaluate the pharmacological effects of this compound. Preliminary results indicate a reduction in inflammatory markers and tumor growth rates when administered at specific dosages.

Future Research Directions

Further investigations are warranted to elucidate the full spectrum of biological activities associated with 1-(6-ethynyl-2,3-dihydro-1H-inden-1-yl)azetidine. Key areas for future research include:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
  • Toxicology Assessments : Evaluating the safety profile and potential side effects in various biological systems.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

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